4,6-Dihydroxy-5-methoxypyrimidine

Übersicht

Beschreibung

4,6-Dihydroxy-5-methoxypyrimidine is a white crystalline solid . It is soluble in alkali, acid ethyl, and alcohol .

Synthesis Analysis

The synthesis of this compound involves the cyclization of methylethyl methoxymalonate with formamide and sodium methoxide to generate disodium 5-methoxy-4,6-dihydroxypyrimidine, which is then acidified . In a study, three novel pyrimidine azo dyes were prepared through a diazo coupling reaction between 4,6-dihydroxy-2-methypyrimidine and diazotised 2-amino-thiazole and 2-amino-(6-subtituted)benzothiazole .Molecular Structure Analysis

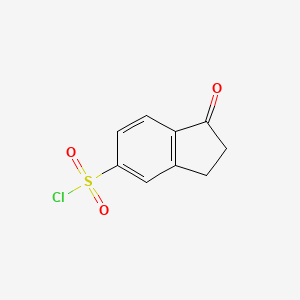

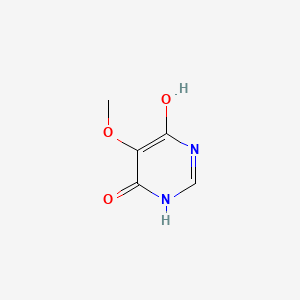

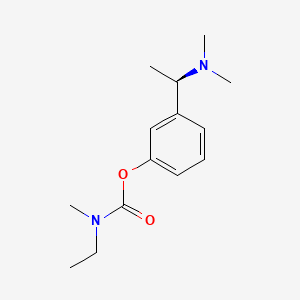

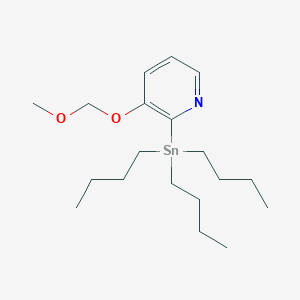

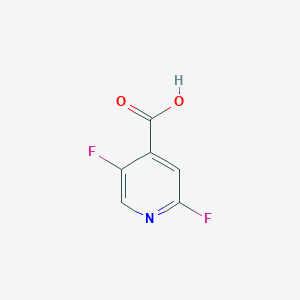

The molecular formula of this compound is C5H6N2O3 . Its molecular weight is 142.11 . The structure of this compound was confirmed using FT-IR, proton and carbon NMR spectroscopy, liquid chromatography/mass spectrometry, and elemental microanalysis techniques .Chemical Reactions Analysis

The chemical reactions of this compound involve its use as a coupling component in the synthesis of pyrimidine azo dyes . The effects of solvent, acid–base, and temperature on the absorption spectra of the dyes were investigated .Physical And Chemical Properties Analysis

This compound is a pale yellow solid with a melting point of 341-345 °C . Its density is predicted to be 1.51±0.1 g/cm3 . The pKa is predicted to be 4.90±0.10 .Wissenschaftliche Forschungsanwendungen

1. Synthesis and Pharmaceutical Applications

4,6-Dihydroxy-5-methoxypyrimidine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. For instance, its derivatives have been employed in the synthesis of anticancer drugs, such as dasatinib, demonstrating its significant role in drug development. The optimized synthesis processes for its derivatives, like 4,6-dihydroxy-2-methylpyrimidine, involve methods such as cyclization and chlorination, which highlight its chemical versatility in pharmaceutical research (Guo Lei-ming, 2012).

2. Inhibition of Nitric Oxide Production

Research has shown that certain derivatives of this compound, specifically 2-amino-4,6-dihydroxypyrimidines, exhibit biological properties such as the inhibition of nitric oxide production in immune-activated cells. This finding is crucial for understanding the compound's potential in medical applications, particularly in immune response modulation (P. Jansa et al., 2014).

3. Precursor in High Explosives and Medicine

The compound is not only significant in pharmaceuticals but also finds applications in the preparation of high explosives. Its synthesis process has been thoroughly investigated, underscoring its importance in both medicinal and industrial fields (R. Patil et al., 2008).

4. Electrochemical Applications

In electrochemistry, this compound has been studied for its role in the electrochemical treatment of wastewater, particularly from anticancer drugs. Its effectiveness in enhancing biodegradability and reducing pollutants highlights its environmental application (Yonghao Zhang et al., 2016).

5. Corrosion Inhibition

Further research indicates its derivatives' potential as corrosion inhibitors, showcasing its industrial significance in protecting metals from chemical degradation (Priyanka Singh et al., 2016).

Wirkmechanismus

Target of Action

4,6-Dihydroxy-5-methoxypyrimidine is a derivative of pyrimidines, which are known to be biologically active compounds . Pyrimidine derivatives have been broadly applied in therapeutic disciplines due to their high degree of structural diversity . .

Mode of Action

It’s known that pyrimidine derivatives can exhibit a wide range of biological activities, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Biochemical Pathways

It’s known that pyrimidine derivatives can affect a wide range of biochemical pathways due to their diverse biological activities .

Result of Action

It’s known that pyrimidine derivatives can have a wide range of effects due to their diverse biological activities .

Action Environment

One study mentions the effects of solvent, acid–base, and temperature on the absorption spectra of certain dyes .

Safety and Hazards

The safety data sheet for 4,6-Dihydroxy-5-methoxypyrimidine indicates that it should be handled with care to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Zukünftige Richtungen

The synthesis of 4,6-Dihydroxy-5-methoxypyrimidine serves as a precursor to many important compounds, which are known to be active as anticancer agents . It is also used in the development of new antihypertensive medicines . The results show that these dyes may be suitable for applications in the textile industry . The quality of the 4, 6-dichloropyrimidine meets international standard .

Eigenschaften

IUPAC Name |

4-hydroxy-5-methoxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-10-3-4(8)6-2-7-5(3)9/h2H,1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSEPQQUEVRZWST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CNC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40566115 | |

| Record name | 6-Hydroxy-5-methoxypyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5193-84-0 | |

| Record name | 6-Hydroxy-5-methoxypyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Methylamino)methyl]benzoic acid](/img/structure/B1354855.png)

![[1,1'-Biphenyl]-2,4,4'-triamine](/img/structure/B1354867.png)

![N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-N-methyl-D-tryptophan Methyl Ester](/img/structure/B1354870.png)